molecular formula C6H6ClNS B107409 2-Amino-4-chlorobenzenethiol CAS No. 1004-00-8

2-Amino-4-chlorobenzenethiol

Cat. No. B107409
CAS RN: 1004-00-8
M. Wt: 159.64 g/mol
InChI Key: NGIRMPARLVGMPX-UHFFFAOYSA-N
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Description

2-Amino-4-chlorobenzenethiol is a chemical compound that has been studied for various applications, including its use as a spectrophotometric reagent for the determination of molybdenum . It is also a structural component in the synthesis of various other compounds, such as tetrazoles and benzothiazines , which have potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 2-Amino-4-chlorobenzenethiol and its derivatives involves multiple steps, including cyclization, bromination, substitution, and reduction reactions . For instance, 2-Amino-4-chlorocyanobenzene, a related compound, was prepared from 4-chloro-2-nitrobenzoic acid and then converted into 5-(2-amino-4-chloro)phenyltetrazole through a reaction with sodium azide . Another example is the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, which was achieved by hydrolytic cleavage of a benzothiazole precursor .

Molecular Structure Analysis

The molecular structure of compounds related to 2-Amino-4-chlorobenzenethiol has been characterized using various spectroscopic methods, including NMR, IR, and mass spectrometry . For example, the crystal and molecular structure of a novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole was determined by X-ray diffraction, confirming the tautomeric form of the compound in the solid state .

Chemical Reactions Analysis

2-Amino-4-chlorobenzenethiol and its analogs participate in various chemical reactions, forming complexes with metals , undergoing hydrogenolysis , and engaging in cyclocondensation reactions to form heterocyclic compounds . For instance, 2-Amino-4-chlorobenzenethiol hydrochloride forms a green precipitate with molybdenum VI, which can be extracted and measured spectrophotometrically .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-chlorobenzenethiol derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-releasing groups can affect the activity of these molecules as allosteric enhancers at the A1 adenosine receptor . The sensitivity of the spectrophotometric method for molybdenum determination using 2-Amino-4-chlorobenzenethiol hydrochloride was studied, including the effects of pH, reagent concentration, and temperature .

Scientific Research Applications

Spectrophotometric Reagent for Molybdenum Determination

2-Amino-4-chlorobenzenethiol hydrochloride forms a green precipitate with molybdenum VI at pH 2. This reaction has been developed into a spectrophotometric method for determining molybdenum in materials like steel and cast iron. It involves the study of complex formation, extraction, temperature effects, and adherence to Beer's law (Kirkbright & Yoe, 1964).

Photoreduction of Nitroaromatic Compounds

2-Amino-4-chlorobenzenethiol is a product of the selective photoreduction of nitroaromatic compounds on silver nanoparticles under visible light. This study provided both experimental and theoretical insights into the facile process of photoreduction (Xia et al., 2012).

Synthesis of Novel Derivatives for Antimicrobial Activity

Research on the synthesis of novel 2-aminothiophene derivatives, including 2-Amino-4-chlorobenzenethiol, has shown their significant biological properties. These derivatives exhibit antimicrobial, antifungal, anti-inflammatory, and antitumor activities. The synthesis process involves base protonated reactions and spectral analysis studies (Prasad et al., 2017).

Environmental Applications in Dye and Copper Removal

4-Aminothiophenol, a related compound, has been used to functionalize graphene oxide for the sorption of methylene blue and copper. The study highlights the importance of amino and sulfydryl groups in improving sorption capacities, indicating potential applications for 2-Amino-4-chlorobenzenethiol in environmental remediation (Chen et al., 2016).

Biological Activities of 2-Aminothiazole Derivatives

2-Aminothiazoles, closely related to 2-Amino-4-chlorobenzenethiol, have been used as precursors in synthesizing biologically active molecules. Their derivatives find applications in pharmaceuticals as antimicrobials, antifungals, anticancer agents, and corrosion inhibitors (Khalifa, 2018).

Synthesis of Tetrazole Derivatives

2-Amino-4-chlorocyanobenzene, an intermediate in producing 2-Amino-4-chlorobenzenethiol, has been used in synthesizing 5-(2-amino-4-chloro)phenyltetrazole. This highlights its role in the production of specialized chemical compounds (Li Fu-gang, 2006).

Safety And Hazards

2-Amino-4-chlorobenzenethiol is classified as a skin irritant, eye irritant, and may cause respiratory system toxicity . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and protective measures such as wearing gloves, protective clothing, and eye protection should be taken while handling it .

properties

IUPAC Name

2-amino-4-chlorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIRMPARLVGMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143244
Record name 2-Amino-4-chlorobenzenethiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chlorobenzenethiol

CAS RN

1004-00-8, 615-48-5
Record name 2-Amino-4-chlorobenzenethiol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenethiol, 2-amino-4-chloro-, hydrochloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Amino-4-chlorobenzenethiol
Source EPA DSSTox
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Record name 2-mercapto-5-chloroanilinium chloride
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Record name 2-Amino-4-chlorothiophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
BS Kusmariya, AP Mishra - Journal of Molecular Structure, 2015 - Elsevier
We report here synthesis, DFT, Docking and Fluorescence studies of three Schiff base organic compounds viz. 2-{(E)-[(5-chloro-2-sulfanylphenyl)imino]methyl}phenol (1); 2,4-dichloro-6-…
Number of citations: 25 www.sciencedirect.com
GF Kirkbright, JH Yoe - Talanta, 1964 - Elsevier
… reactivity of a number of aromatic mercapto compounds with 78 inorganic ions was undertaken utilising the spot-test procedure of Yoe .l It was found that 2-amino-4-chlorobenzenethiol …
Number of citations: 13 www.sciencedirect.com
H Ssekaalo, RM Johnson - Journal of the Science of Food and …, 1969 - Wiley Online Library
… 2-Amino-4-chlorobenzenethiol has been used for the spectrophotometric determination of molybdenum in steel and cast iron using a solution of potassium chloride-hydrochloric acid at …
Number of citations: 2 onlinelibrary.wiley.com
LA Trudell, DF Boltz - Talanta, 1972 - Elsevier
… on the absorbance of an equivalent amount of molybdenum-2-amino-4-chlorobenzenethiol … The green molybdenum-2-amino-4chlorobenzenethiol complex in chloroform undergoes …
Number of citations: 3 www.sciencedirect.com
V Djurkin, GF Kirkbright, TS West - Analyst, 1966 - pubs.rsc.org
… broken down by alkali and the 12 molybdate ions associated with each original phosphate ion are determined by their spectrophotometric reaction with 2-amino-4-chlorobenzenethiol …
Number of citations: 35 pubs.rsc.org
L Xia, X Hu, M Sun, J Li, D Yang… - Journal of Raman …, 2012 - Wiley Online Library
… compounds, 2,4-dinitrobenzenethiol and 4-chloro-2-nitrobenzenethiol, on silver sols can be selectively reduced to 2-amino-4-nitrobenzenethiol and 2-amino-4-chlorobenzenethiol …
BS Kusmariya, AP Mishra - Journal of molecular modeling, 2015 - Springer
… E)-[(5-chloro-2-sulfanylphenyl)imino]methyl}phenol ligand (H 2 L) obtained by simple condensation reaction of 3,5-dichloro-2-hydroxybenzaldehyde and 2-amino-4-chlorobenzenethiol …
Number of citations: 6 link.springer.com
F Bet-Pera, AK Srivastava, B Jaselskis - Analytical Chemistry, 1981 - ACS Publications
… been reported in literature such as stannous chloride {1, 2), ferrous ammonium sulfate (3, 4), ascorbic acid (5, 6), hydroquinone (7), hydrazone sulfate (8), 2-amino-4-chlorobenzenethiol …
Number of citations: 11 pubs.acs.org
F Penteado, MM Vieira, G Perin, D Alves, RG Jacob… - Green …, 2016 - pubs.rsc.org
… Besides this, the reaction was performed using 2-amino-4-chlorobenzenethiol 2b and α-… Thus, when a solution of PGA 1a and 2-amino-4-chlorobenzenethiol 2b in PEG-400 was …
Number of citations: 38 pubs.rsc.org
AK Chakraborti, S Rudrawar, KB Jadhav, G Kaur… - Green …, 2007 - pubs.rsc.org
… The reactions of cyclohexanecarboxaldehyde with 2-amino-4-chlorobenzenethiol afforded the thiazoline after 40 min. No appreciable formation of the thiazole took place in carrying out …
Number of citations: 214 pubs.rsc.org

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